2-amino-2-(2-methoxyphenyl)acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

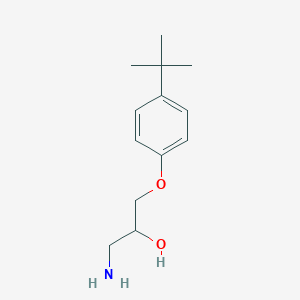

2-Amino-2-(2-methoxyphenyl)acetic acid is a derivative of glycine . It is used as a pharmaceutical intermediate . The compound is solid in its physical form .

Molecular Structure Analysis

The linear formula of this compound is C9H11NO3 . The molecular weight is 181.19 . More detailed structural information might be available in specific databases or scientific literature.Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in water, methanol, ether, ethanol, and acetone . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 2-Amino-2-(2-methoxyphenyl)acetic acid has been utilized in the synthesis of various molecular structures. It plays a role in the formation of complex molecular configurations, contributing to the structural diversity in chemical research (Burns & Hagaman, 1993).

Preparation of Constituent Amino Acids

- This compound has been integral in the preparation of specific amino acids, like L-2-Amino-5-arylpentanoic acids, which are constituents in AM-toxins. It demonstrates the compound's role in the synthesis of biologically significant molecules (Shimohigashi, Lee, & Izumiya, 1976).

Application in Organic Chemistry

- It is also used in organic chemistry, for instance, in the acylation of amines and pyrazole. This application underscores its versatility in forming new chemical compounds with varying properties (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).

Role in Bioconjugation Chemistry

- In bioconjugation chemistry, derivatives of this compound have been used for coupling peptides to liposomes, indicating its application in biochemistry and molecular biology (Frisch, Boeckler, & Schuber, 1996).

Chemical Structure Analysis

- The compound aids in the analysis of chemical structures, such as in the study of DL-4-Hydroxy-3-methoxymandelic Acid, showcasing its utility in structural chemistry (Okabe, Suga, & Kohyama, 1995).

Applications in Medicinal Chemistry

- While this search focused on excluding drug use and dosage information, it's important to note that derivatives of this compound have been explored for their potential in medicinal chemistry, such as in the synthesis of antimycobacterial agents (Ali & Shaharyar, 2007).

Use in Natural Product Synthesis

- This compound also finds application in the synthesis and isolation of novel natural products, as evidenced by research on Turkish lichens (Kirmizigul, Koz, Anıl, Icli, & Zeybek, 2003).

Mecanismo De Acción

Target of Action

It is known to be a derivative of glycine , an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina .

Mode of Action

As a glycine derivative , it may interact with glycine receptors and influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Biochemical Pathways

As a glycine derivative , it might be involved in the glycine, serine, and threonine metabolism pathways, which play crucial roles in various physiological processes.

Pharmacokinetics

As a solid compound , its bioavailability may be influenced by factors such as solubility, stability, and the presence of transport proteins.

Result of Action

Amino acids and their derivatives, including this compound, have been commercially used as ergogenic supplements, influencing various physical, mental, and physiological activities .

Safety and Hazards

The compound is associated with several hazard statements: H302-H315-H319-H332-H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Análisis Bioquímico

Biochemical Properties

2-Amino-2-(2-methoxyphenyl)acetic acid plays a significant role in biochemical reactions, particularly as a derivative of glycine. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to influence the secretion of anabolic hormones and supply fuel during exercise . The interactions of this compound with these biomolecules are crucial for its function as an ergogenic dietary substance.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to prevent exercise-induced muscle damage and enhance mental performance during stress-related tasks . These effects highlight its potential in improving physical and mental activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing enzyme activity and gene expression. As a glycine derivative, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere . Long-term effects observed in in vitro and in vivo studies include sustained enhancement of cellular functions and prevention of muscle damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance physical and mental performance without adverse effects. At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage regulation . Threshold effects observed in studies indicate that optimal dosages are crucial for maximizing benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. As a glycine derivative, it participates in pathways related to amino acid metabolism. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body . These interactions can affect metabolic flux and metabolite levels, influencing overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating its role in cellular functions.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its interaction with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

2-amino-2-(2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSACLYOIBPCJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

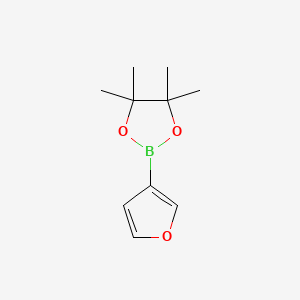

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)